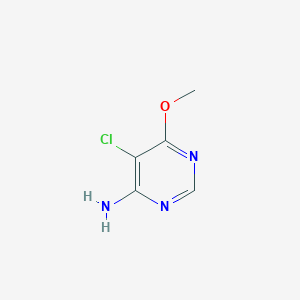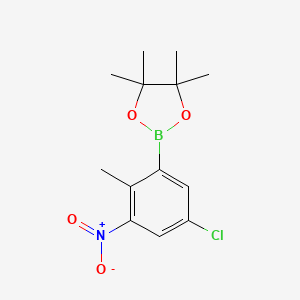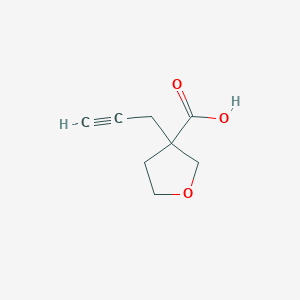![molecular formula C15H19N3O B2866186 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 2059914-34-8](/img/no-structure.png)
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Analgesic Activity
The compound has been studied for its potential use as an analgesic agent. Its structure is similar to that of pyrrolo[3,4-c]pyridine derivatives, which have shown significant promise in pain management. These derivatives can interact with biological targets that modulate pain signals, offering a new avenue for the development of painkillers .
Sedative Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which share a structural resemblance with the compound , possess sedative properties. This suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” could be useful in the development of new sedatives .
Antidiabetic Potential
The biological activity of pyrrolo[3,4-c]pyridine derivatives extends to antidiabetic effects. Given the structural similarity, “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may also exhibit potential in treating diabetes by influencing glucose metabolism or insulin signaling .
Antimycobacterial Use
Some pyrrolo[3,4-c]pyridine derivatives have been found to have antimycobacterial activity, which could make them valuable in the fight against tuberculosis and other mycobacterial infections. This compound could be explored for similar applications .
Antiviral Applications
The compound’s framework is conducive to antiviral activity, as seen in related pyrrolo[3,4-c]pyridine derivatives. It could be used in the synthesis of agents targeting various viral infections, including HIV-1, by inhibiting essential viral enzymes or replication processes .
Antitumor and Anticancer Roles
“3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may serve as a scaffold for developing antitumor and anticancer agents. Its structure is similar to compounds that have shown activity against cancer cells, possibly through mechanisms like topoisomerase inhibition .
Neuroprotective Effects
Given the neuroactive potential of related compounds, this chemical could be investigated for its neuroprotective effects. It might offer therapeutic benefits in neurodegenerative diseases or conditions involving neural damage .
Immune System Modulation
The compound could have applications in modulating the immune system. Pyrrolo[3,4-c]pyridine derivatives have been shown to affect immune responses, which suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” might be useful in treating autoimmune diseases or in immunotherapy .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves the reaction of 4-aminocyclohexylamine with 1,2-dihydroisoquinoline-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-aminocyclohexylamine", "1,2-dihydroisoquinoline-1,3-dione" ], "Reaction": [ "To a solution of 4-aminocyclohexylamine (1.0 equiv) in a suitable solvent, add 1,2-dihydroisoquinoline-1,3-dione (1.1 equiv) and a catalytic amount of a suitable catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one as a white solid." ] } | |
CAS番号 |
2059914-34-8 |
分子式 |
C15H19N3O |
分子量 |
257.337 |
IUPAC名 |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
InChIキー |
WOUOAMIMUMVMDK-HAQNSBGRSA-N |
SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)
![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)
![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)
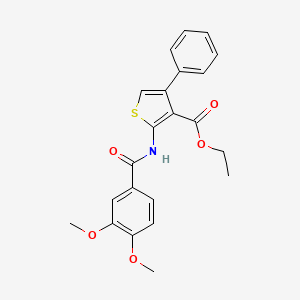
![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)
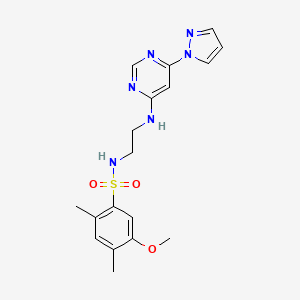
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)
